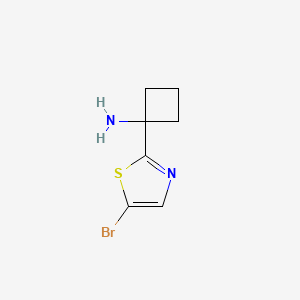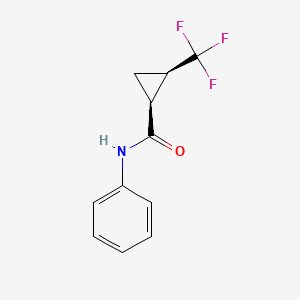
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a cyclopropane ring
Vorbereitungsmethoden
The synthesis of rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method involves the use of cyclopropanecarboxylic acid derivatives, which are reacted with phenylamine and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group or other substituents on the cyclopropane ring.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclopropane ring contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can be compared with other cyclopropane carboxamides, such as:
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
(1R,2S)-2-methyl-2-phenyl-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]cyclopropane-1-carboxamide: This compound contains additional functional groups, which may confer different chemical and biological properties.
(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide: This compound has a different functional group attached to the cyclopropane ring, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C11H10F3NO |
|---|---|
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
(1S,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-6-8(9)10(16)15-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9+/m0/s1 |
InChI-Schlüssel |
VLNJNUHIQLNKSM-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


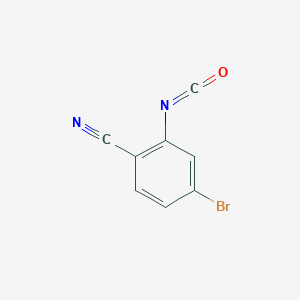
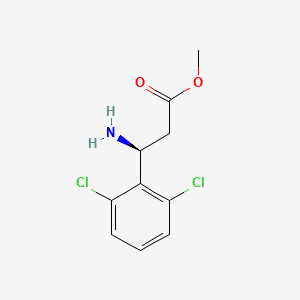

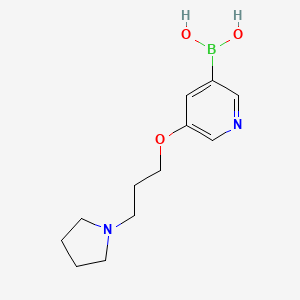
![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)
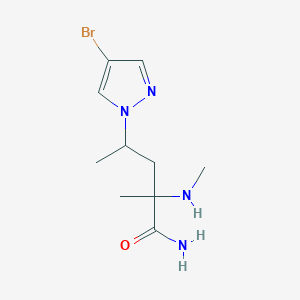
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)
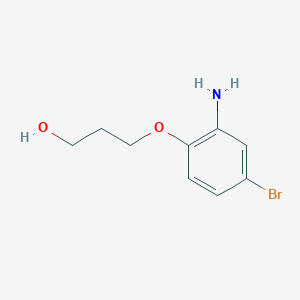
![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)

![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)
